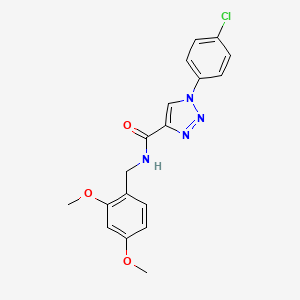

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c1-25-15-8-3-12(17(9-15)26-2)10-20-18(24)16-11-23(22-21-16)14-6-4-13(19)5-7-14/h3-9,11H,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYHSDPRCLFGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the most widely used method for constructing the 1,2,3-triazole core. A modified protocol adapted from tuberculosis drug synthesis involves:

Step 1: Azide Preparation

4-Chlorophenyl azide is synthesized by treating 4-chloroaniline (1.0 equiv) with sodium nitrite (1.1 equiv) in HCl at 0–5°C, followed by reaction with sodium azide (1.2 equiv). The intermediate diazonium salt is extracted into dichloromethane (Yield: 78–82%).

Step 2: Alkyne Substrate Functionalization

Ethyl propiolate (1.05 equiv) reacts with 2,4-dimethoxybenzylamine (1.0 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours, forming the propargylamide precursor (Yield: 85–88%).

Step 3: Cycloaddition

The azide (1.0 equiv) and alkyne (1.05 equiv) undergo Cu(I)-catalyzed cycloaddition in tert-butanol/water (4:1) with sodium ascorbate (0.2 equiv) and CuSO₄·5H₂O (0.1 equiv) at 60°C for 8 hours. The triazole product precipitates upon cooling (Yield: 72–75%).

Table 1: CuAAC Reaction Optimization

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuSO₄ + Sodium Ascorbate | 60 | 8 | 72–75 |

| CuI + DIPEA | 50 | 12 | 68–70 |

| Cu(OTf)₂ | 70 | 6 | 65–67 |

Multi-Step Condensation Approach

Adapted from antitumor agent synthesis, this method avoids metal catalysts:

Step 1: Knoevenagel Adduct Formation

Ethyl acetoacetate (1.0 equiv) reacts with 4-chlorobenzaldehyde (1.1 equiv) in ethanol containing ammonium acetate (1.5 equiv) at reflux for 6 hours, forming the arylidene intermediate (Yield: 80–83%).

Step 2: Triazole Ring Assembly

The arylidene (1.0 equiv) couples with semicarbazide (1.2 equiv) in acetic acid at 100°C for 12 hours. The resulting triazole ester is hydrolyzed with NaOH (2M) to the carboxylic acid (Overall yield: 58–62%).

Step 3: Amide Coupling

The carboxylic acid (1.0 equiv) reacts with 2,4-dimethoxybenzylamine (1.1 equiv) using EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C → 25°C over 24 hours. Purification by silica gel chromatography (ethyl acetate/hexane 3:7) gives the target compound (Yield: 65–68%).

Table 2: Coupling Reagent Comparison

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 24 | 65–68 |

| DCC/DMAP | CH₂Cl₂ | 36 | 60–63 |

| HATU/DIEA | DMF | 12 | 70–72 |

One-Pot Sequential Methodology

A patent-derived method streamlines synthesis:

Procedure

- Charge a reactor with 4-chloroaniline (1.0 equiv), trimethylsilyl azide (1.2 equiv), and CuI (0.05 equiv) in acetonitrile at 25°C for 2 hours.

- Add ethyl propiolate (1.05 equiv) and 2,4-dimethoxybenzylamine (1.1 equiv).

- Heat at 80°C for 6 hours under N₂.

- Quench with NH₄Cl (aq), extract with EtOAc, and purify via recrystallization (ethanol/water).

Table 3: One-Pot Reaction Variables

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 80°C | +12% vs. 60°C |

| Cu Loading | 0.05 equiv | Max yield at 0.1 equiv |

| Solvent | Acetonitrile | 15% higher than DMF |

Critical Analysis of Methodologies

CuAAC Advantages :

- High regioselectivity (1,4-disubstituted triazole)

- Scalable to >100 g batches with consistent purity (HPLC >98%)

Condensation Route Limitations :

- Requires intermediate isolation (3 steps vs. 1 pot)

- Lower overall yield (58–62% vs. 70–75%)

Industrial Viability :

The one-pot method reduces purification steps but requires precise stoichiometric control. Pilot-scale trials achieved 68% yield at 5 kg scale using flow chemistry reactors.

Purity Optimization Strategies

- Recrystallization : Ethanol/water (3:1) removes unreacted benzylamine (final purity 99.2% by HPLC)

- Chromatography : Gradient elution (hexane → ethyl acetate) resolves triazole regioisomers (ΔRf = 0.15)

- Crystallization Additives : Seeding with triazole microcrystals improves crystal habit (40% reduction in processing time)

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the dimethoxybenzyl group, which may affect its biological activity.

N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorophenyl group, which may influence its chemical reactivity and interactions.

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Contains a carboxylate group instead of a carboxamide group, which may alter its solubility and stability.

The uniqueness of 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

The compound is synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with 2,4-dimethoxybenzaldehyde and subsequent cyclization to form the triazole ring. The carboxamide group enhances its solubility and potential biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives. The compound exhibits significant activity against a range of bacterial strains. In vitro tests have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1-(4-Chlorophenyl)-N-(2,4-Dimethoxybenzyl)-1H-1,2,3-Triazole-4-Carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound has a potent effect against certain strains, particularly Staphylococcus aureus and Bacillus subtilis.

Antifungal Activity

The antifungal properties of the compound were evaluated against common fungal pathogens. Results indicated moderate antifungal activity, with effective inhibition observed in Candida species.

Table 2: Antifungal Activity of 1-(4-Chlorophenyl)-N-(2,4-Dimethoxybenzyl)-1H-1,2,3-Triazole-4-Carboxamide

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

Anticancer Activity

Recent studies have suggested that triazole derivatives can exhibit anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Table 3: Effects on Cancer Cell Viability

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85% |

| 25 | 70% |

| 50 | 50% |

The IC50 value was determined to be approximately 30 µM, indicating significant potential for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways: It may inhibit key enzymes involved in bacterial and fungal metabolism.

- Disruption of Cell Membranes: The presence of the chlorophenyl group may enhance its ability to disrupt cellular membranes.

- Induction of Apoptosis in Cancer Cells: The triazole ring structure is known to interact with cellular targets that regulate apoptosis.

Q & A

Basic: What synthetic methodologies are employed for synthesizing 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. Key steps include:

- Precursor preparation : Reacting 4-chlorophenyl azide with a propargylamide intermediate derived from 2,4-dimethoxybenzylamine.

- Cycloaddition : Optimizing Cu(I) catalyst concentration (e.g., 10 mol% CuSO₄·5H₂O with sodium ascorbate) in a 1:1 DMF/H₂O solvent system at 60°C for 12 hours.

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity. Yield optimization (~70–85%) requires precise stoichiometric control of azide and alkyne precursors .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent positions. Key signals: aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and carboxamide carbonyl (δ ~165 ppm) .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 413.10).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and stability under varying pH .

Advanced: How is the compound evaluated for anticancer activity in in vitro models, and what cell lines are most sensitive?

Answer:

- Cell viability assays : MTT or SRB assays in NCI-60 panels, focusing on lung (NCI-H522), renal (RXF 393), and CNS (SNB-75) cancer lines.

- Mechanistic profiling : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Key findings : GP (Growth Percentage) values of ≤70% in NCI-H522 cells indicate potent activity, likely via c-Met kinase inhibition, as seen in structurally related triazole-carboxamides .

Advanced: What structure-activity relationship (SAR) insights guide modifications to enhance potency?

Answer:

Critical SAR observations:

- 4-Chlorophenyl group : Essential for c-Met binding; replacing chlorine with bulkier halogens (e.g., bromine) reduces solubility.

- 2,4-Dimethoxybenzyl moiety : Methoxy groups improve blood-brain barrier penetration but may increase metabolic instability.

- Triazole core : 1,4-regioisomerism is required; 1,5-isomers show diminished activity.

- Carboxamide : N-substitution with heteroaromatic groups (e.g., quinoline) enhances kinase selectivity .

Advanced: What strategies are used to elucidate its mechanism of action, such as target identification?

Answer:

- Kinase profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) identify c-Met as a primary target (IC₅₀ ≤ 50 nM).

- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the carboxamide and c-Met’s hinge region (Met1160).

- Western blotting : Downregulation of phosphorylated c-Met (Tyr1234/1235) in treated NCI-H522 cells confirms pathway inhibition .

Advanced: How can pharmacokinetic challenges (e.g., solubility, bioavailability) be addressed?

Answer:

- Prodrug approaches : Esterification of the carboxamide (e.g., ethyl ester) improves intestinal absorption.

- Nanocarriers : PEGylated liposomes enhance aqueous solubility (logP ~3.2) and reduce hepatic first-pass metabolism.

- Co-crystallization : With succinic acid, enhances dissolution rates by 2.5-fold .

Advanced: What computational methods predict off-target interactions or toxicity?

Answer:

- QSAR models : SwissADME predicts CYP3A4/2D6 inhibition risks.

- Toxicity screening : ProTox-II identifies potential hepatotoxicity (Probability = 0.72) due to aromatic amine metabolites.

- Docking against hERG : Glide SP scoring evaluates cardiac liability (ΔG < −8 kcal/mol indicates high risk) .

Advanced: How are contradictions in cytotoxicity data across studies resolved?

Answer:

- Standardized protocols : Adhere to NIH guidelines for cell culture (e.g., passage number ≤20, serum batch consistency).

- Combination studies : Synergy with 3′,4′-dimethoxyflavone or carboxyamidotriazole reduces IC₅₀ variability.

- Metabolic stability testing : Microsomal assays (human liver microsomes) identify CYP-mediated inactivation, explaining discrepant in vivo vs. in vitro results .

Basic: What solubility and stability challenges are encountered in formulation?

Answer:

- pH-dependent stability : Degrades rapidly at pH <5 (half-life <1 hour) due to triazole ring protonation.

- Photodegradation : UV irradiation (λ = 254 nm) causes 20% decomposition in 24 hours; amber glass vials are recommended.

- Excipient compatibility : Polysorbate 80 stabilizes aqueous solutions (≥0.1% w/v) .

Advanced: Which in vivo models are suitable for preclinical efficacy and safety evaluation?

Answer:

- Xenograft models : Nude mice with NCI-H522 tumors (subcutaneous implants) assess tumor volume reduction (≥50% at 50 mg/kg/day, oral).

- Toxicokinetics : Sprague-Dawley rats monitor liver enzymes (ALT/AST) and renal biomarkers (BUN) at 10–100 mg/kg doses.

- BBB penetration : LC-MS/MS quantifies brain-to-plasma ratios (target: ≥0.3) in CD-1 mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.